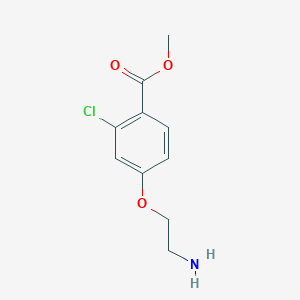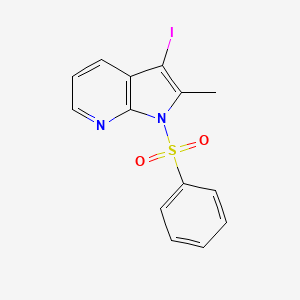![molecular formula C23H21FN2O2 B1404382 4-ciano-5-etil-3-(2'-fluoro-[1,1'-bifenil]-4-il)-1-metil-1H-pirrol-2-carboxilato de etilo CAS No. 851193-59-4](/img/structure/B1404382.png)
4-ciano-5-etil-3-(2'-fluoro-[1,1'-bifenil]-4-il)-1-metil-1H-pirrol-2-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups
Aplicaciones Científicas De Investigación
Ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl moiety, followed by the introduction of the fluoro substituent. The pyrrole ring is then constructed through cyclization reactions, and the final esterification step introduces the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and pyrrole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism by which ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, or interference with signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted pyrroles and biphenyl derivatives, such as:
- Ethyl 4-cyano-5-ethyl-3-(4-biphenyl)-1-methyl-1H-pyrrole-2-carboxylate
- Ethyl 4-cyano-5-ethyl-3-(2’-chloro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate
Uniqueness
What sets ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate apart is the presence of the fluoro substituent on the biphenyl moiety. This fluorine atom can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable tool in various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 4-cyano-5-ethyl-3-[4-(2-fluorophenyl)phenyl]-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c1-4-20-18(14-25)21(22(26(20)3)23(27)28-5-2)16-12-10-15(11-13-16)17-8-6-7-9-19(17)24/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRJEACENIGTJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N1C)C(=O)OCC)C2=CC=C(C=C2)C3=CC=CC=C3F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)
![1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone](/img/structure/B1404306.png)

![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)


![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)



![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)
